molecular formula C9H8O4 B1361167 6-Methoxy-1,3-benzodioxole-5-carbaldehyde CAS No. 5780-00-7

6-Methoxy-1,3-benzodioxole-5-carbaldehyde

Cat. No. B1361167
CAS RN: 5780-00-7
M. Wt: 180.16 g/mol
InChI Key: NCIYDDIPUGCVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,3-benzodioxole-5-carbaldehyde, also known as 5-Formyl-6-methoxy-1,3-benzodioxole or 6-Methoxypiperonal, is a chemical compound with the empirical formula C9H8O4 . It has a molecular weight of 180.16 . The compound is a solid form with a melting point between 109-115 °C .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,3-benzodioxole-5-carbaldehyde can be represented by the SMILES string COc1cc2OCOc2cc1C=O . The InChI string is 1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

6-Methoxy-1,3-benzodioxole-5-carbaldehyde is a solid form with a melting point between 109-115 °C . It has an empirical formula of C9H8O4 and a molecular weight of 180.16 .

Scientific Research Applications

Nucleophilic Substitution in Indole Chemistry

6-Methoxy-1,3-benzodioxole-5-carbaldehyde derivatives have been used in nucleophilic substitution reactions to create trisubstituted indole derivatives, which are significant in the synthesis of novel pyrimido[1,2-a]indole derivatives. This showcases the compound's versatility as an electrophile in organic synthesis (Yamada et al., 2009).

Synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)acrylate

The compound has been utilized in synthesizing ethyl 3-(1,3-benzodioxol-5-yl)acrylate, a process involving the reaction of 1,3-benzodioxole-5-carbaldehyde with diethoxy­phospho­rylacetic acid ethyl ester. This demonstrates its potential in forming complex organic molecules (Zhang et al., 2007).

Structural Revision and Synthesis of Benzofuran Derivatives

6-Methoxy-1,3-benzodioxole-5-carbaldehyde has been pivotal in the structural revision of sesbagrandiflorains and the synthesis of benzofuran derivatives. These compounds exhibit moderate antibacterial activity and cytotoxicity against certain cancer cell lines, indicating the compound's relevance in medicinal chemistry (Noviany et al., 2020).

Insecticidal Activity

This compound has also shown potential in pest control, as demonstrated in its analogues' insecticidal activity against the Colorado potato beetle, highlighting its application in agricultural sciences (Vanmellaert et al., 1983).

Oxidation Reactions

The oxidation of 1,3-benzodioxole derivatives, including 6-methoxy-1,3-benzodioxole-5-carbaldehyde, produces various derivatives like 5-acetoxy and 5,6-dione compounds. These reactions are significant in the study of organic chemistry and the development of new synthetic routes (Cole et al., 1980).

Odorants with Marine Notes

In the domain of fragrance chemistry, derivatives of 6-methoxy-1,3-benzodioxole-5-carbaldehyde have been explored for their marine note odorant properties. This research contributes to the development of new fragrances and aroma compounds (Gaudin & Laumer, 2015).

Synthesis of Antagonists and Analogues

The compound has been crucial in the synthesis of specific pharmacological antagonists like XH-14, an A1 adenosine antagonist, and in creating analogues of bioactive compounds. This underscores its utility in pharmaceutical research and drug development (Hutchinson et al., 1997).

properties

IUPAC Name

6-methoxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYDDIPUGCVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206495
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,3-benzodioxole-5-carbaldehyde

CAS RN

5780-00-7
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of phosphorous oxychloride (3.0 ml, 0.033 mol) in DMF (10 ml) was added a solution of 1-methoxy-3,4-methylenedioxybenzene (2.0 g, 0.013 mol) in DMF (2 ml) at 0° C. After stirring at 60° C. for 18 h the mixture was cooled to 0° C. and then poured into water (500 ml). The precipitate was filtered and dried. The title compound was collected as a yellow solid (2.20 g, 92%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Methoxy-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Methoxy-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-Methoxy-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-Methoxy-1,3-benzodioxole-5-carbaldehyde

Citations

For This Compound
3
Citations
Y Chi, H Zhou, HW He, YD Ma, B Li, D Xu… - Journal of Natural …, 2021 - ACS Publications
Phrymarolin II, a furofuran lignan isolated from Phryma leptostachya L., features a 3,7-dioxabicyclo[3.3.0]octane skeleton. Herein, we report an alternative total synthesis of (±)-…
Number of citations: 7 pubs.acs.org
M Arslan, Y Sevgiler, C Güven, ZT Murathan… - Archives of Industrial …, 2021 - sciendo.com
Bees produce propolis from beeswax, vegetable balsam, pollens, and resins to strengthen and disinfect their beehives (1), and its biological properties have shown potential for human …
Number of citations: 6 sciendo.com
M Arslan, Y Sevgiler, C Güven, ZT Murathan… - Arhiv za higijenu rada i …, 2021 - hrcak.srce.hr
Cilj je ovoga istraživanja bio usporediti biološku aktivnost etanolnih ekstrakata propolisa pčelinje pasmine Apis mellifera caucasica iz dviju turskih provincija: Ardahana i Erzuruma. …
Number of citations: 2 hrcak.srce.hr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.